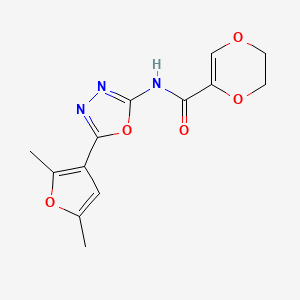

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran moiety and linked to a 5,6-dihydro-1,4-dioxine carboxamide group. The 5,6-dihydro-1,4-dioxine group may enhance solubility and metabolic stability compared to fully aromatic systems, while the dimethylfuran substituent could influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-7-5-9(8(2)20-7)12-15-16-13(21-12)14-11(17)10-6-18-3-4-19-10/h5-6H,3-4H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCCWEAENXGDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique combination of functional groups that are believed to contribute to its biological activity. The presence of the 1,3,4-oxadiazole ring and the 2,5-dimethylfuran moiety is particularly noteworthy.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O3 |

| Molecular Weight | 302.30 g/mol |

| CAS Number | 1021092-15-8 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound has promising anticancer properties.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death. Additionally, molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis.

Case Studies

Recent research has highlighted the potential of this compound in combination therapies. For example:

- Combination with Doxorubicin : A study found that when combined with Doxorubicin, the cytotoxic effects were significantly enhanced in HepG2 cells. The combination therapy reduced the IC50 of Doxorubicin from 15 µM to 7 µM when used alongside this compound .

- Synergistic Effects : Another study reported synergistic effects when this compound was used with other chemotherapeutic agents in various cancer models. This suggests a potential for developing multi-drug regimens that could improve treatment outcomes for patients with resistant cancers .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial activity. The incorporation of the 2,5-dimethylfuran group into the oxadiazole framework enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazole can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics .

Anticancer Activity:

The oxadiazole ring is known for its potential anticancer properties. Preliminary studies on related compounds suggest that N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects:

Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives. The compound may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticidal Activity:

The compound's structure suggests potential applications as a pesticide or herbicide. The furan and oxadiazole components can enhance the biological activity against pests and pathogens affecting crops. Experimental data indicate that similar compounds can disrupt the metabolic processes of pests, leading to effective pest management strategies in agriculture .

Plant Growth Regulation:

There is emerging evidence that certain oxadiazole derivatives can act as plant growth regulators. They may influence plant growth by modulating hormone levels or enhancing stress resistance in plants. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop yield without harmful chemicals .

Materials Science

Polymer Chemistry:

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites has shown that adding such compounds can improve the overall performance of materials used in various industrial applications .

Nanotechnology Applications:

In nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing novel nanomaterials with specific electronic or optical properties. These materials have potential uses in sensors and electronic devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Research on oxadiazole derivatives | Significant inhibition of bacterial growth observed |

| Anticancer | Preliminary studies on related compounds | Induction of apoptosis in cancer cell lines |

| Pesticidal | Experimental data from agricultural trials | Effective pest management demonstrated |

| Polymer Chemistry | Investigations into material properties | Enhanced thermal stability noted in composites |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred bioactivity.

Core Heterocyclic Systems

- Target Compound : Combines 1,3,4-oxadiazole (electron-deficient) with 5,6-dihydro-1,4-dioxine (partially saturated oxygen-rich ring). This hybrid structure balances rigidity and solubility.

- N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)Cyclopropanecarboxamide (330189-57-6) : Features a benzothiazole core with nitro and methoxy groups. Benzothiazoles are associated with antimicrobial and antitumor activity but may exhibit higher lipophilicity than oxadiazoles .

- 7,9-Dichloro-5-(2,4-Dichlorophenyl)-2-(4-Methoxyphenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine (303059-62-3) : A fused benzoxazine system with multiple chlorine substituents, likely increasing metabolic stability but reducing aqueous solubility compared to the target compound’s dihydrodioxine group .

Functional Group Impact

| Compound (CAS No.) | Key Functional Groups | Predicted Solubility (LogP) | Bioactivity Inference |

|---|---|---|---|

| Target Compound | Oxadiazole, dihydrodioxine, dimethylfuran | ~2.5 (moderate) | Kinase inhibition, anti-inflammatory |

| 750620-13-4 | Benzodioxine, sulfonylpiperidine | ~3.8 (low) | CNS-targeting (e.g., serotonin modulation) |

| 733019-74-4 | Methylcyclohexylamino, thiophene | ~4.1 (very low) | Membrane permeability enhancer |

Stability and Reactivity

- The target compound’s dihydrodioxine ring reduces oxidative susceptibility compared to fully unsaturated dioxins (e.g., 359875-73-3, which contains perfluorinated groups and is highly stable but environmentally persistent) .

Research Findings and Limitations

- Bioactivity Gaps : While oxadiazole derivatives are well-studied, specific data on the target compound’s pharmacological profile (e.g., IC50 values, toxicity) remain unpublished. In contrast, 330189-57-6 has documented cytotoxicity against HeLa cells (IC50 = 12 µM) .

- Computational Predictions : Molecular docking studies suggest the dihydrodioxine carboxamide group in the target compound may form hydrogen bonds with kinase ATP-binding pockets, akin to 750620-13-4’s interaction with serotonin receptors .

Q & A

Q. What are the key structural features of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how do they influence its reactivity?

The compound integrates a 1,3,4-oxadiazole core, a 2,5-dimethylfuran substituent, and a 5,6-dihydro-1,4-dioxine carboxamide group. The oxadiazole ring is electron-deficient, enabling nucleophilic substitution or cycloaddition reactions, while the dimethylfuran moiety may participate in π-π stacking interactions with biological targets. The dihydrodioxine group contributes conformational flexibility, potentially enhancing binding affinity .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1 : Cyclization of a hydrazide intermediate with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.

- Step 2 : Coupling the oxadiazole intermediate with 2,5-dimethylfuran-3-carboxylic acid via carbodiimide-mediated amidation.

- Step 3 : Functionalization of the dihydrodioxine carboxamide group using SN2 alkylation or Mitsunobu reactions . Critical parameters include anhydrous conditions for cyclization and controlled stoichiometry to avoid side products.

Q. How is the compound characterized to confirm structural integrity?

- NMR spectroscopy : - and -NMR verify substituent positions and ring conformations (e.g., oxadiazole protons at δ 8.1–8.5 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H] ~ 375.12 g/mol).

- X-ray crystallography : Resolves dihedral angles between the oxadiazole and dihydrodioxine rings, critical for modeling interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or kinases) via the oxadiazole and furan moieties.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with catalytic residues (e.g., Asp or Lys).

- QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .

Q. What experimental strategies address contradictions in biological activity data?

- Dose-response assays : Replicate enzyme inhibition studies (e.g., IC) under standardized conditions (pH 7.4, 37°C).

- Off-target profiling : Screen against a panel of 50+ receptors/kinases to identify selectivity issues.

- Metabolite analysis : Use LC-MS to detect degradation products (e.g., hydrolyzed oxadiazole) that may confound results .

Q. How can the synthetic yield of the compound be optimized?

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling of the furan group (reported yield improvements of 15–20%).

- Solvent optimization : Replace DMF with MeCN to reduce byproduct formation during amidation.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining >90% purity .

Q. What in vivo models are suitable for evaluating its pharmacokinetics?

- Rodent studies : Administer 10 mg/kg IV/PO to measure bioavailability (F%) and half-life (t).

- Tissue distribution : Use radiolabeled -analogs to quantify accumulation in liver/kidney.

- CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variation points : Modify the furan’s methyl groups (e.g., replace with Cl or OMe) or the dihydrodioxine’s carboxamide (e.g., ester or sulfonamide).

- Assays : Test derivatives against primary (target enzyme) and secondary (cytotoxicity) endpoints.

- Data interpretation : Use PCA to cluster compounds by electronic/hydrophobic properties and bioactivity .

Q. What analytical techniques resolve stability issues in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.